6-(Piperidin-4-yl)indoline dihydrochloride
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Overview
Description
6-(Piperidin-4-yl)indoline dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 and a molecular weight of 275.22 g/mol . This compound is characterized by the presence of an indoline ring fused with a piperidine ring, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through various cyclization reactions, often using catalysts such as nickel or palladium .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)indoline dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the indoline ring to an indole ring.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indoline and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-(Piperidin-4-yl)indoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)indoline dihydrochloride involves its interaction with various molecular targets and pathways. The indoline ring can interact with multiple receptors, leading to diverse biological activities. The piperidine moiety enhances the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share the indoline ring structure and exhibit similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are widely used in drug development.
Uniqueness
6-(Piperidin-4-yl)indoline dihydrochloride is unique due to the combination of the indoline and piperidine rings, which provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C13H20Cl2N2 |
---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
6-piperidin-4-yl-2,3-dihydro-1H-indole;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13;;/h1-2,9-10,14-15H,3-8H2;2*1H |
InChI Key |
HACWPAMGVMJWBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(CCN3)C=C2.Cl.Cl |
Origin of Product |
United States |
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